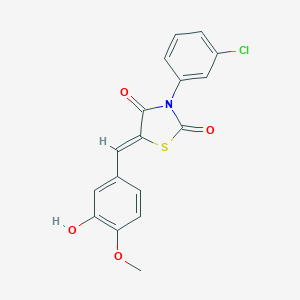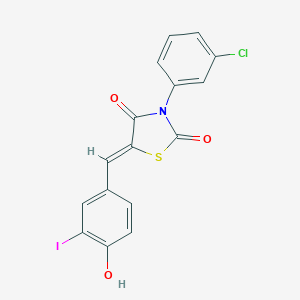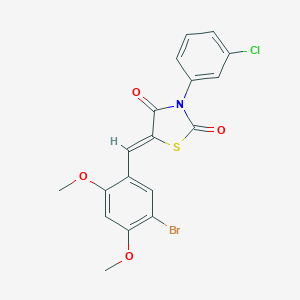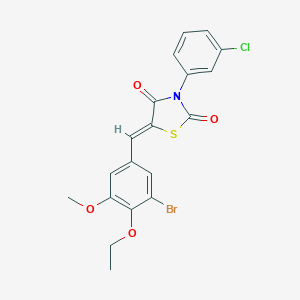![molecular formula C17H16FN5OS B301291 2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B301291.png)
2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DTA-1, and it belongs to the class of tetrazole-based compounds.
Mécanisme D'action
DTA-1 works by binding to a protein called glucocorticoid-induced tumor necrosis factor receptor (GITR) on the surface of immune cells. This binding activates the immune cells, leading to the production of cytokines and other signaling molecules that help fight cancer and infections. DTA-1 also inhibits the activity of regulatory T cells, which suppress the immune system, further enhancing the immune response.
Biochemical and Physiological Effects:
DTA-1 has been shown to have several biochemical and physiological effects. It activates CD8+ T cells, leading to increased cytokine production and enhanced immune response. It also inhibits the activity of regulatory T cells, leading to a further boost in the immune response. DTA-1 has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease treatment.
Avantages Et Limitations Des Expériences En Laboratoire
DTA-1 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it easy to study. It has been shown to be effective in activating immune cells and enhancing the immune response. However, DTA-1 also has some limitations. Its synthesis involves several steps and requires careful handling of chemicals and equipment. It is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of DTA-1. One area of interest is the development of DTA-1-based immunotherapies for cancer and autoimmune diseases. Another area of interest is the study of DTA-1 in combination with other immune-modulating drugs to enhance its therapeutic potential. Additionally, further research is needed to understand the long-term effects of DTA-1 on the immune system and its potential side effects.
Méthodes De Synthèse
The synthesis of DTA-1 involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with sodium azide and 3,4-dimethylphenylhydrazine in the presence of copper sulfate. The resulting product is then treated with thioacetic acid to obtain DTA-1. The process involves several steps and requires careful handling of chemicals and equipment.
Applications De Recherche Scientifique
DTA-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease treatment. DTA-1 has also been studied for its ability to activate immune cells, specifically CD8+ T cells, which play a crucial role in fighting cancer and infectious diseases.
Propriétés
Nom du produit |
2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |
|---|---|
Formule moléculaire |
C17H16FN5OS |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-7-8-13(9-12(11)2)23-17(20-21-22-23)25-10-16(24)19-15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H,19,24) |
Clé InChI |
ADYJISCZWNHFHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)


![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)


![Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
![isopropyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301229.png)
![4-(2-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B301230.png)
![4-(2-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B301231.png)